Sterically Hindered Hydroalkoxylation Activity
In the intramolecular hydroalkoxylation of primary, sterically encumbered alkenols, the catalytic turnover frequency (TOF) is highly dependent on the ionic radius of the Ln3+ center. Lu(OTf)3, with the smallest ionic radius in the series (0.977 Å), exhibits a TOF approximately 80-fold higher than La(OTf)3 (ionic radius 1.160 Å) under identical conditions [1].
| Evidence Dimension | Turnover Frequency (TOF) in hydroalkoxylation/cyclization |
|---|---|
| Target Compound Data | Not specified, but is the highest in the series due to smallest ionic radius (0.977 Å) |
| Comparator Or Baseline | La(OTf)3 (ionic radius 1.160 Å) |
| Quantified Difference | TOF decreases by approximately 80-fold on going from La3+ to Lu3+ |
| Conditions | Cyclization of primary, sterically encumbered alkenols in imidazolium-based room-temperature ionic liquids (RTILs) at 120 °C |
Why This Matters
This demonstrates that Lu(OTf)3 is the preferred catalyst for achieving high throughput in sterically demanding cyclization reactions, where larger lanthanides fail.
- [1] Dzudza, A., & Marks, T. J. (2010). Efficient Intramolecular Hydroalkoxylation of Unactivated Alkenols Mediated by Recyclable Lanthanide Triflate Ionic Liquids: Scope and Mechanism. Chemistry - A European Journal, 16(11), 3403–3422. View Source
